Ac-IETD-CHO

概要

説明

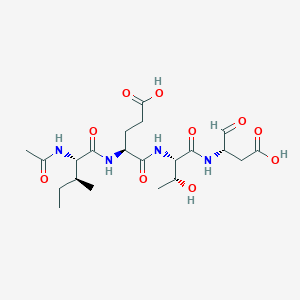

アセチル-Ile-Glu-Thr-Asp-アルデヒド: は、カスパーゼ、特にカスパーゼ-8の強力な阻害剤として作用する合成ペプチドアルデヒドです。カスパーゼは、アポトーシス(プログラムされた細胞死)と炎症に重要な役割を果たすシステインプロテアーゼのファミリーです。 この化合物は、生化学研究において広く使用されており、アポトーシスのメカニズムを研究し、カスパーゼ活性を標的とする潜在的な治療薬を開発するために使用されています .

科学的研究の応用

Chemistry: Acetyl-Ile-Glu-Thr-Asp-aldehyde is used as a tool to study the structure and function of caspases. It helps in elucidating the catalytic mechanisms and substrate specificity of these enzymes.

Biology: In biological research, this compound is employed to investigate the pathways of apoptosis. It is used to inhibit caspase activity in cell culture experiments, allowing researchers to study the effects of caspase inhibition on cell death and survival.

Medicine: Acetyl-Ile-Glu-Thr-Asp-aldehyde has potential therapeutic applications in the treatment of diseases involving excessive apoptosis, such as neurodegenerative disorders and ischemic injuries. It is also explored as a lead compound for developing caspase inhibitors as drugs.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes. It serves as a reference compound for screening and optimizing new caspase inhibitors .

作用機序

アセチル-Ile-Glu-Thr-Asp-アルデヒドは、特にカスパーゼ-8のカスパーゼの活性部位に結合することで効果を発揮します。アルデヒド基は、活性部位のシステイン残基と共有結合を形成し、酵素のタンパク質分解活性を阻害します。この阻害は、下流の基質の切断を阻止し、アポトーシスのシグナル伝達カスケードを遮断します。 分子標的には、カスパーゼの触媒的システイン残基が含まれ、関与する経路には、アポトーシスの内因性経路と外因性経路が含まれます .

生化学分析

Biochemical Properties

Acetyl-Ile-Glu-Thr-Asp-aldehyde interacts with caspase-8, a cysteine-dependent protease involved in apoptosis . It blocks the cleavage of the 32kD caspase-3 precursor into the p12 and p20 subunits, thus inhibiting the formation of active caspase-8 .

Cellular Effects

Acetyl-Ile-Glu-Thr-Asp-aldehyde has significant effects on various types of cells and cellular processes. It inhibits Fas-mediated apoptotic cell death, hemorrhage, and liver failure . Additionally, it can inhibit cytotoxic T lymphocytes induced cell death .

Molecular Mechanism

Acetyl-Ile-Glu-Thr-Asp-aldehyde exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This inhibition blocks the cleavage of the caspase-3 precursor, preventing the formation of active caspase-8 .

Metabolic Pathways

Acetyl-Ile-Glu-Thr-Asp-aldehyde is involved in the apoptosis pathway, where it interacts with caspase-8

準備方法

合成経路と反応条件: アセチル-Ile-Glu-Thr-Asp-アルデヒドの合成には、固相ペプチド合成(SPPS)を用いたペプチド鎖の段階的な組み立てが含まれます。このプロセスには、通常、以下の手順が含まれます。

アミノ酸のカップリング: イソロイシン、グルタミン酸、スレオニン、アスパラギン酸のアミノ酸を、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いて、固体支持体樹脂に順次カップリングします。

アセチル化: ペプチドのN末端は、無水酢酸を使用してアセチル化され、アセチル基が形成されます。

樹脂からの切断: ペプチドは、トリフルオロ酢酸(TFA)を含む切断カクテルを使用して樹脂から切断されます。

アルデヒドの形成: C末端のアスパラギン酸は、過ヨウ素酸ナトリウム(NaIO4)などの特定の試薬を使用してアルデヒド基に変換されます。

工業生産方法: アセチル-Ile-Glu-Thr-Asp-アルデヒドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 自動ペプチド合成装置や、高速液体クロマトグラフィー(HPLC)などの高スループット精製技術が用いられ、高収率と高純度が確保されます .

化学反応の分析

反応の種類:

酸化: アセチル-Ile-Glu-Thr-Asp-アルデヒドは、特にアルデヒド基で酸化反応を起こし、カルボン酸を形成します。

還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用してアルコールに還元できます。

置換: ペプチドは求核置換反応に関与し、アルデヒド基が求核剤と反応してさまざまな誘導体を形成します。

一般的な試薬と条件:

酸化: アルデヒド形成のための過ヨウ素酸ナトリウム(NaIO4)。

還元: アルデヒドをアルコールに還元するための水素化ホウ素ナトリウム(NaBH4)。

置換: アミンやチオールなどのさまざまな求核剤が、アルデヒド基と反応できます。

主要な生成物:

酸化: カルボン酸。

還元: アルコール。

置換: さまざまな官能基を持つ誘導体

科学研究への応用

化学: アセチル-Ile-Glu-Thr-Asp-アルデヒドは、カスパーゼの構造と機能を研究するためのツールとして使用されます。これらの酵素の触媒機構と基質特異性を解明するのに役立ちます。

生物学: 生物学研究では、この化合物はアポトーシスの経路を調査するために用いられます。細胞培養実験でカスパーゼ活性を阻害するために使用され、研究者はカスパーゼ阻害が細胞死と生存に与える影響を研究することができます。

医学: アセチル-Ile-Glu-Thr-Asp-アルデヒドは、神経変性疾患や虚血性障害などの過剰なアポトーシスを伴う疾患の治療に、潜在的な治療的用途があります。また、カスパーゼ阻害剤を薬物として開発するためのリード化合物としても研究されています。

産業: 製薬業界では、この化合物は創薬と開発プロセスで使用されています。 新しいカスパーゼ阻害剤をスクリーニングおよび最適化する際の参照化合物として役立ちます .

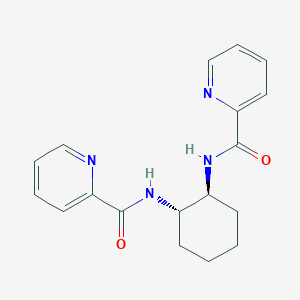

類似化合物との比較

類似化合物:

アセチル-Asp-Glu-Val-Asp-アルデヒド: 構造が似ていますが、アミノ酸配列が異なる別のカスパーゼ阻害剤。

アセチル-Leu-Glu-His-Asp-アルデヒド: カスパーゼ-9を阻害し、アミノ酸組成が異なります。

アセチル-Ile-Glu-Thr-Asp-p-ニトロアニリド: カスパーゼ-8のクロモジェニック基質であり、酵素活性アッセイに使用されます。

独自性: アセチル-Ile-Glu-Thr-Asp-アルデヒドは、カスパーゼ-8に対する高い特異性と、酵素の活性部位と共有結合を形成する能力により、独自です。 この特異性は、カスパーゼ-8を介したアポトーシスを研究し、標的とする治療薬を開発するための貴重なツールとなっています .

特性

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

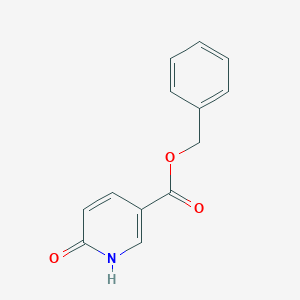

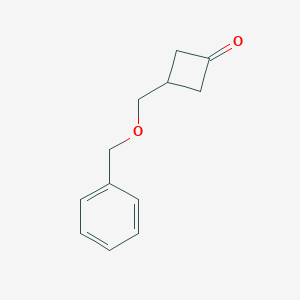

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]

ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.

ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.

A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]

A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)